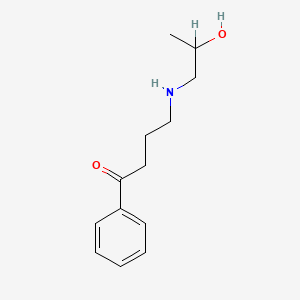
Butyrophenone, 4-((2-hydroxypropyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyrophenone, 4-((2-hydroxypropyl)amino)- is an organic compound that belongs to the butyrophenone class. This class of compounds is characterized by a ketone group flanked by a phenyl ring and a butyl chain. Butyrophenones are known for their use in the treatment of psychiatric disorders, particularly as antipsychotic agents .
Preparation Methods
The synthesis of Butyrophenone, 4-((2-hydroxypropyl)amino)- typically involves the reaction of butyrophenone with 2-hydroxypropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Butyrophenone, 4-((2-hydroxypropyl)amino)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
Butyrophenone, 4-((2-hydroxypropyl)amino)- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Butyrophenone, 4-((2-hydroxypropyl)amino)- involves its interaction with dopamine receptors in the brain. By blocking these receptors, the compound can exert antipsychotic effects, reducing symptoms of disorders such as schizophrenia. The molecular targets include dopamine D2 receptors, and the pathways involved are related to neurotransmitter regulation .
Comparison with Similar Compounds
Butyrophenone, 4-((2-hydroxypropyl)amino)- can be compared with other butyrophenone derivatives such as:
Haloperidol: A widely used antipsychotic with a similar mechanism of action.
Droperidol: Known for its use as an antiemetic and in the management of agitation.
Benperidol: The most potent commonly used antipsychotic in this class
These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological properties and therapeutic applications.
Properties
CAS No. |
141809-34-9 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
4-(2-hydroxypropylamino)-1-phenylbutan-1-one |
InChI |
InChI=1S/C13H19NO2/c1-11(15)10-14-9-5-8-13(16)12-6-3-2-4-7-12/h2-4,6-7,11,14-15H,5,8-10H2,1H3 |
InChI Key |
DMDJHXNOSOTNRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCCCC(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















